molecular formula C20H18BrNO4S2 B3309489 Methyl 3-[(2-bromo-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941979-05-1

Methyl 3-[(2-bromo-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No. B3309489
CAS RN: 941979-05-1
M. Wt: 480.4 g/mol
InChI Key: KIKOYKGINJBXMG-UHFFFAOYSA-N
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Description

“Methyl 3-[(2-bromo-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two phenyl rings, which are six-membered carbon rings . The compound also contains a sulfamoyl group (-SO2NH2), a carboxylate ester group (-COOCH3), and a bromine atom attached to one of the phenyl rings .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the sulfamoyl and carboxylate ester groups, and the bromination of the phenyl ring . The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfur atom in the thiophene ring, the nitrogen atom in the sulfamoyl group, and the oxygen atoms in the carboxylate ester group would likely result in a polar molecule with regions of positive and negative charge .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced by another group in a nucleophilic substitution reaction . The sulfamoyl and carboxylate ester groups could also react under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure . These properties could be measured experimentally or predicted using computational methods .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with a specific protein in the body to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. It would be important to handle the compound safely to avoid exposure, and to dispose of it properly to prevent environmental contamination .

Future Directions

Future research on this compound could involve studying its properties, developing methods for its synthesis, investigating its potential uses, and assessing its safety and environmental impact .

properties

IUPAC Name

methyl 3-[(2-bromo-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO4S2/c1-12-4-7-14(8-5-12)15-11-27-18(20(23)26-3)19(15)28(24,25)22-17-9-6-13(2)10-16(17)21/h4-11,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKOYKGINJBXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=C(C=C3)C)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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